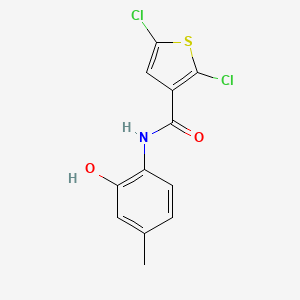
2,5-dichloro-N-(2-hydroxy-4-methyl-phenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiophene ring.
Applications De Recherche Scientifique
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Thiophene derivatives are known for their pharmacological properties, and this compound may be explored for potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H9Cl2NO2S |
|---|---|
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-6-2-3-8(9(16)4-6)15-12(17)7-5-10(13)18-11(7)14/h2-5,16H,1H3,(H,15,17) |
Clé InChI |
PFISOUVQAMZIOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



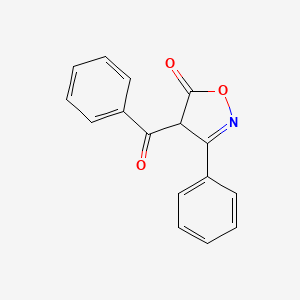
![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)

![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)

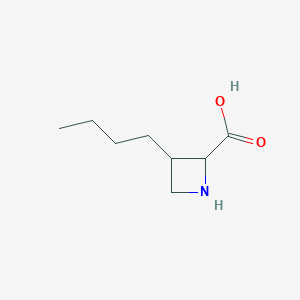
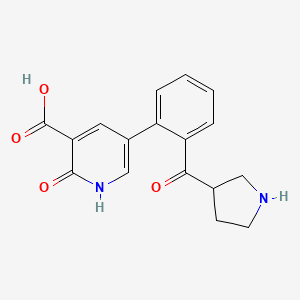
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
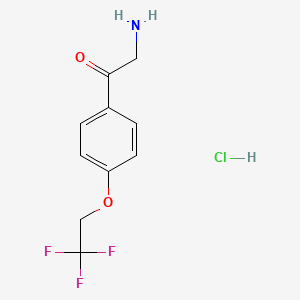
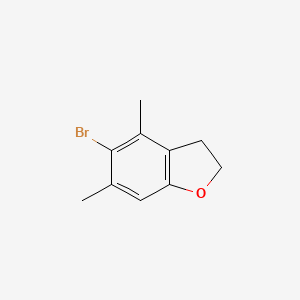
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)

